Endothal-sodium

Description

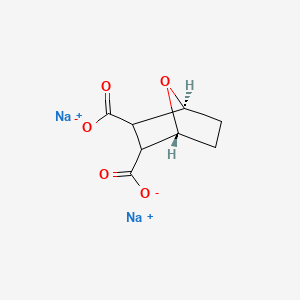

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5?,6?;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-VOWQPRLISA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-67-9 | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biochemical Pathways Affected by Endothall-sodium: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothall, a dicarboxylic acid herbicide, and its sodium salt exert their primary biochemical effects through the potent inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition disrupts the delicate balance of protein phosphorylation, a critical regulatory mechanism in numerous cellular processes. The downstream consequences are pleiotropic, leading to significant perturbations in cell cycle regulation, lipid and protein biosynthesis, cellular respiration, and membrane integrity. This guide provides an in-depth analysis of these affected pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of Endothall's mechanism of action.

Primary Mechanism of Action: Inhibition of Protein Phosphatases

The central mechanism of Endothall's toxicity is its function as an inhibitor of PP1 and PP2A.[1] These phosphatases are crucial "housekeeping" enzymes that counteract the activity of protein kinases, thereby regulating signaling cascades that control a vast array of cellular functions. Endothall, similar to other natural toxins like cantharidin and okadaic acid, binds to these phosphatases and blocks their catalytic activity.[1][2] Studies on cantharidin and its analogues, including Endothall, have demonstrated that the catalytic subunit of PP2A is significantly more sensitive to inhibition than that of PP1.[1] This potent and specific inhibition leads to a state of hyperphosphorylation of numerous substrate proteins, triggering a cascade of deleterious downstream effects.

Diagram: Core Mechanism of Endothall-sodium

Caption: Endothall-sodium inhibits PP1 and PP2A, leading to widespread pathway disruption.

Key Affected Biochemical Pathways

Cell Cycle Regulation and Microtubule Organization

One of the most pronounced effects of Endothall in plants is the disruption of the cell cycle. This is primarily mediated through the inhibition of a specific PP2A complex involving the TONNEAU2 (TON2) regulatory subunit.[3][4] The TON2-containing PP2A complex is essential for the proper organization of the cortical microtubule cytoskeleton, which governs the orientation of cell division and expansion.[3]

Endothall-induced inhibition of the PP2A/TON2 complex leads to:

-

Disorganization of Microtubule Arrays: Lack of a preprophase band (PPB), a key structure that predicts the future division plane.[3]

-

Malformed Mitotic Spindles: Distortion of microtubule spindle structures.

-

Cell Cycle Arrest: Accumulation of cells in the prometaphase stage of mitosis.

These effects phenocopy the characteristics observed in ton2 mutants in Arabidopsis, strongly suggesting the PP2A/TON2 phosphatase complex is a primary in planta target of Endothall. Unlike direct microtubule disrupters, Endothall does not inhibit tubulin polymerization in vitro, confirming its action is through the disruption of regulatory signaling pathways.

Diagram: Endothall's Impact on the TON2 Pathway

Caption: Endothall inhibits the PP2A-TON2 complex, disrupting microtubule organization.

Lipid and Protein Synthesis

Endothall has been shown to interfere with both lipid and protein biosynthesis.

-

Lipid Synthesis: It inhibits the incorporation of malonic acid into the lipid fraction of plant cells. A concentration of 5 µg/l of Endothall resulted in an approximate 40% inhibition in hypocotyl segments of the hemp plant.[5] This suggests an interference with fatty acid elongation pathways.

-

Protein Synthesis: The herbicide affects proteinase and dipeptidase activities.[5] It is also postulated that Endothall interferes with mRNA metabolism, an action similar to that of actinomycin D, which would disrupt the template for protein synthesis.[6]

Cellular Respiration and Membrane Integrity

Endothall acts as a respiratory poison, with its inhibitory effects being more pronounced in the dark when cellular energy is solely derived from respiration.[5][6] Studies using cucumber leaf disks and hydrilla have shown that Endothall significantly reduces oxygen consumption.[6][7] This inhibition of respiratory processes, likely through the disruption of ATP production, leads to a collapse of the cell membrane's electrical gradient.[7] The consequence is a loss of membrane integrity, increased ion leakage, and subsequent cellular disruption, desiccation, and necrosis.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biochemical effects of Endothall and related compounds.

Table 1: Inhibition of Lipid Synthesis by Endothall

| Parameter | Organism/System | Concentration | Effect | Reference |

| Inhibition of Malonic Acid Incorporation | Hemp (Sesbania exaltata) hypocotyl segments | 5 µg/L | ~40% inhibition | [5] |

Table 2: Protein Phosphatase Inhibition by Cantharidin (Endothall Analogue)

Note: Specific IC50 values for Endothall were not available in the reviewed literature. Cantharidin is a structurally related toxin with the same mechanism of action.

| Enzyme Target | IC50 Value (µM) | Reference |

| Protein Phosphatase 2A (PP2A) | 0.16 | [2][8] |

| Protein Phosphatase 1 (PP1) | 1.7 | [2][8] |

Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is used to determine if a compound directly affects the polymerization of tubulin into microtubules. For Endothall, this assay would serve as a negative control to demonstrate its indirect effect on the cytoskeleton.

Objective: To measure the effect of Endothall on the in vitro assembly of purified tubulin.

Materials:

-

Purified tubulin (e.g., porcine or soybean tubulin, >99% pure)

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar)

-

General tubulin buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9

-

GTP solution (100 mM stock)

-

Glycerol

-

Endothall-sodium stock solution (in an appropriate solvent, e.g., water or DMSO)

-

Control compounds: Paclitaxel (promoter), Vinblastine or Colchicine (inhibitor)

-

Pre-warmed 96-well or 384-well microplates

-

Temperature-controlled fluorescence plate reader or spectrophotometer (for turbidity)

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare the final polymerization buffer (Buffer 1: G-PEM buffer supplemented with 1 mM GTP and 15% glycerol).[9]

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin in Buffer 1 to a final concentration of 2 mg/ml. Keep on ice and use within one hour.

-

Compound Preparation: Prepare serial dilutions of Endothall, paclitaxel, and vinblastine in Buffer 1. The final solvent concentration should be consistent across all wells (e.g., <1% DMSO).

-

Assay Setup: Add 5 µL of the 10x concentrated test compounds (Endothall, controls) or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.[9]

-

Initiate Polymerization: Using a multichannel pipette, add 50 µL of the cold tubulin solution to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the plate reader pre-warmed to 37°C. Measure the change in fluorescence (Excitation: 360 nm, Emission: 420-450 nm) or absorbance (turbidity at 340-350 nm) every 30-60 seconds for at least 60 minutes.[9][10]

-

Analysis: Plot the fluorescence/absorbance versus time. Analyze the polymerization curves by comparing the nucleation phase (lag time), growth phase (Vmax), and steady-state equilibrium phase between Endothall-treated samples and controls.

Protocol: Cell Cycle Analysis in Tobacco BY-2 Cells

Objective: To visualize the effects of Endothall on mitotic progression and microtubule structures in a synchronized plant cell culture.

Materials:

-

Tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow 2') cell suspension culture

-

Aphidicolin (DNA synthesis inhibitor)

-

Microtubule antibodies (e.g., anti-α-tubulin)

-

Secondary fluorescent antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Fixative (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digestion enzymes (e.g., Pectolyase, Cellulase)

-

Microscope slides and coverslips

-

Confocal or fluorescence microscope

Procedure:

-

Cell Cycle Synchronization:

-

Endothall Treatment: Following the release from the aphidicolin block, add Endothall (e.g., 10 µM) to the cell culture. Collect cell samples at various time points (e.g., 0, 2, 4, 6, 8 hours).

-

Fixation and Permeabilization: Fix the collected cells in 4% paraformaldehyde for 1 hour. Wash with buffer, then partially digest the cell walls using an enzyme cocktail to allow antibody penetration.

-

Immunofluorescence Staining:

-

Incubate the permeabilized cells with a primary antibody against α-tubulin overnight at 4°C.

-

Wash the cells, then incubate with a fluorescently-labeled secondary antibody for several hours at room temperature.

-

-

DNA Staining and Mounting: Counterstain the cells with DAPI to visualize the chromosomes and nuclei. Mount the cells on a microscope slide.

-

Microscopy and Analysis:

-

Observe the cells using a confocal microscope. Capture images of the microtubule structures (spindles, cortical arrays) and chromosome arrangements.

-

Quantify the percentage of cells in different mitotic stages (prophase, prometaphase, metaphase, anaphase, telophase) for each time point and treatment condition. Compare the Endothall-treated samples to the untreated controls to identify points of cell cycle arrest and structural abnormalities.[13]

-

Diagram: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing Endothall's effect on the plant cell cycle.

References

- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Arabidopsis TONNEAU2 Gene Encodes a Putative Novel Protein Phosphatase 2A Regulatory Subunit Essential for the Control of the Cortical Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis TONNEAU2 gene encodes a putative novel protein phosphatase 2A regulatory subunit essential for the control of the cortical cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass.gov [mass.gov]

- 6. uplaquatics.com [uplaquatics.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. Cell cycle synchronization of tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle synchronization of tobacco BY-2 cells | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Structure-Activity Relationship of Endothall-Sodium Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid herbicide, and its analogs have garnered significant interest due to their potent inhibitory effects on protein phosphatase 1 (PP1) and particularly protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle regulation, signal transduction, and microtubule dynamics. Its inhibition by small molecules like Endothall and its derivatives presents opportunities for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Endothall-sodium analogs, detailing their synthesis, biological evaluation, and mechanism of action.

Core Structure and Mechanism of Action

The core chemical structure of Endothall is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. The biological activity of Endothall and its analogs is primarily attributed to their ability to bind to the active site of PP2A, leading to its inhibition. This inhibition disrupts the delicate balance of protein phosphorylation within the cell, triggering a cascade of downstream effects.

A key molecular target of Endothall in plants is a PP2A complex involving the TONNEAU2 (TON2) regulatory subunit. This complex is essential for the proper organization of the cortical microtubule cytoskeleton, which in turn governs cell division plane and morphology. Inhibition of the PP2A/TON2 complex by Endothall leads to disorganized microtubule arrays and a failure to form the preprophase band, a critical structure for guiding cell plate formation during cytokinesis. Consequently, this disruption results in cell cycle arrest at the prometaphase stage.

Structure-Activity Relationship (SAR)

The inhibitory potency of Endothall analogs against PP2A is highly dependent on their chemical structure. The 7-oxabicyclo[2.2.1]heptane scaffold is a critical feature for activity. Modifications at various positions on this core structure have been explored to understand the SAR and to develop more potent and selective inhibitors.

Key Structural Features Influencing Activity:

-

The Anhydride/Imide/Diacid Moiety: The nature of the 2,3-dicarboxyl substituents is crucial. The anhydride form, as seen in cantharidin (a natural analog of Endothall), is highly active. The diacid form (Endothall) and its salts are also active. Conversion to an imide, as in norcantharidin derivatives, allows for the introduction of various substituents to explore the chemical space and modulate activity.

-

Substituents on the Bicyclic Core: Methyl groups at the C2 and C3 positions, as in cantharidin, generally enhance activity compared to the unsubstituted norcantharidin. The stereochemistry of these substituents is also important.

-

Modifications at the Imide Nitrogen: In norcantharidin-based analogs, the nature of the substituent on the imide nitrogen significantly impacts potency. Lipophilicity and the ability to form hydrogen bonds appear to be key factors. For instance, derivatives with aromatic and heterocyclic moieties can exhibit enhanced activity.

-

The Thioanhydride Moiety: Replacement of the anhydride oxygen with sulfur to form a thioanhydride, as in Endothall thioanhydride (ETA), has been shown to dramatically increase in vivo potency.[1][2] This is likely due to increased cell permeability.[1][2]

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of a series of norcantharidin analogs against protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro Inhibition of PP1 and PP2A by Norcantharidin Amino Acid Analogs

| Compound | R Group (at imide nitrogen) | PP1 IC50 (µM) | PP2A IC50 (µM) |

| Norcantharidin | H | 5.31 ± 0.76 | 2.9 ± 1.04 |

| 1 | L-Alanine | 11 ± 1 | 8.5 ± 1.5 |

| 2 | L-Leucine | 9.5 ± 0.5 | 6.8 ± 0.8 |

| 3 | L-Phenylalanine | 7.2 ± 0.6 | 4.1 ± 0.4 |

| 4 | L-Histidine | 2.82 ± 0.6 | 1.35 ± 0.3 |

| 5 | D-Histidine | 3.22 ± 0.7 | 0.81 ± 0.1 |

| 6 | L-Tryptophan | 6.5 ± 0.9 | 3.5 ± 0.5 |

| 7 | Glycine | 13 ± 2 | 10 ± 1 |

Data adapted from McCluskey et al., Bioorg. Med. Chem. Lett., 2001.

Table 2: In Vitro Inhibition of PP1 and PP2A by Cantharidin and Related Analogs

| Compound | Structure | PP1 IC50 (µM) | PP2A IC50 (µM) |

| Cantharidin | 2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | 3.6 ± 0.42 | 0.36 ± 0.08 |

| Endothall | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | >100 | ~50 |

| Endothall Thioanhydride | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic thioanhydride | In vitro data not available | In vitro data not available |

Note: In vivo studies show a potency sequence of Endothall Thioanhydride > Cantharidin > Endothall, suggesting the thioanhydride is a potent inhibitor.[1][2]

Experimental Protocols

Synthesis of the 7-Oxabicyclo[2.2.1]heptane Core

The fundamental scaffold of Endothall and its analogs is synthesized via a Diels-Alder reaction between a furan and a dienophile, typically maleic anhydride.[3][4][5]

General Procedure:

-

Reaction Setup: Furan (or a substituted furan) is mixed with maleic anhydride in a suitable solvent (e.g., diethyl ether, or neat).[4][5]

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The reaction is stereoselective, predominantly forming the exo adduct.[4][5]

-

Isolation: The resulting adduct, a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be isolated by filtration or evaporation of the solvent.

-

Hydrogenation: To obtain the saturated bicycloalkane core of Endothall, the double bond of the adduct is reduced by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

-

Hydrolysis: The anhydride can be hydrolyzed to the corresponding dicarboxylic acid (Endothall) by treatment with water.

Synthesis of Norcantharidin Imide Analogs

Norcantharidin can be readily converted to a variety of imide analogs by reaction with primary amines.

General Procedure:

-

Reaction Mixture: Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is dissolved in a suitable solvent such as ethanol.

-

Amine Addition: The desired primary amine (e.g., an amino acid) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the condensation and imide formation.

-

Purification: The resulting imide product is typically purified by recrystallization or column chromatography.

Protein Phosphatase 2A Inhibition Assay

The inhibitory activity of Endothall analogs on PP2A can be determined using a colorimetric assay. Two common methods are the p-nitrophenyl phosphate (pNPP) assay and the malachite green assay.

This assay measures the production of p-nitrophenol, a yellow-colored product, from the hydrolysis of pNPP by the phosphatase.

Materials:

-

Purified PP2A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

-

Test compounds (Endothall analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the PP2A enzyme to the desired concentration in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (or solvent control)

-

Diluted PP2A enzyme

-

-

Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the pNPP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop Reaction: Add the Stop Solution to each well to terminate the reaction.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

This assay quantifies the inorganic phosphate released from a phosphopeptide substrate by the phosphatase. The released phosphate forms a colored complex with malachite green and molybdate.

Materials:

-

Purified PP2A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

-

Phosphopeptide substrate (e.g., RRA(pT)VA)

-

Test compounds (Endothall analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of PP2A and the phosphopeptide substrate in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (or solvent control)

-

Diluted PP2A enzyme

-

-

Pre-incubation: Incubate the plate at 30°C for 10-15 minutes.

-

Initiate Reaction: Add the phosphopeptide substrate solution to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop and Color Development: Add the Malachite Green Reagent to each well. This will stop the reaction and initiate color development.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

-

Measurement: Read the absorbance at around 620-650 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the phosphate standard. Determine the amount of phosphate released in each reaction and calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value as described for the pNPP assay.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Endothall-induced Cell Cycle Arrest

Caption: Endothall inhibits the PP2A/TON2 complex, disrupting microtubule organization and leading to cell cycle arrest.

Experimental Workflow for SAR Studies of Endothall Analogs

Caption: Workflow for the synthesis and biological evaluation of Endothall analogs to determine their SAR.

Conclusion

The 7-oxabicyclo[2.2.1]heptane scaffold of Endothall provides a versatile platform for the design of potent and selective PP2A inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the bicyclic core and the nature of the dicarboxyl moiety in determining inhibitory activity. The detailed experimental protocols for synthesis and biological evaluation provide a practical framework for researchers in this field. Further exploration of the chemical space around the Endothall core, guided by the principles of SAR, holds significant promise for the development of novel therapeutic agents targeting PP2A-mediated signaling pathways in various diseases.

References

- 1. Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]

- 5. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Endothall-Sodium

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Endothall-sodium. It includes detailed experimental protocols, data summaries, and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of Endothall and Endothall-Sodium

Endothall is synthesized through a Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. The subsequent neutralization with a sodium base yields the sodium salt.

Synthesis of Endothall (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid)

The synthesis of Endothall is achieved by the condensation of furan and maleic anhydride.[1] This [4+2] cycloaddition reaction proceeds under mild conditions. The exo-cis isomer of the three possible isomers demonstrates the highest biological activity.[2]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, furan and maleic anhydride are combined. Isopropyl ether can be utilized as a reaction diluent.[1]

-

Reaction Conditions: The reaction is conducted at approximately 35°C and atmospheric pressure in the liquid phase.[1] No catalyst is required for this reaction.[1]

-

Reaction Time: The reactants are typically allowed to react for about 7 hours.[1]

-

Product Formation: The Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile) results in the formation of the adduct, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.

-

Hydrolysis: The resulting anhydride is then hydrolyzed with water to yield Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid).

Synthesis of Endothall-Sodium

Endothall is a dicarboxylic acid and can be converted to its corresponding salt by reaction with a suitable base. The disodium salt is a common formulation.[3]

Experimental Protocol:

-

Neutralization: Endothall is dissolved in an appropriate solvent, such as water.

-

Base Addition: A stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH), is added to the solution to neutralize the carboxylic acid groups. For the disodium salt, two equivalents of NaOH are required.

-

Salt Formation: The acid-base reaction forms the disodium salt of Endothall.

-

Isolation: The solvent is removed, typically through evaporation, to isolate the solid Endothall-sodium salt.

Caption: Synthesis workflow for Endothall-Sodium.

Physicochemical Properties

The fundamental chemical and physical properties of Endothall and its dipotassium salt are summarized below.

| Property | Value | Reference |

| Endothall Acid | ||

| IUPAC Name | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | [1][2][3] |

| CAS Number | 145-73-3 | [1][2] |

| Molecular Formula | C₈H₁₀O₅ | [1][2] |

| Molecular Weight | 186.16 g/mol | [1][2] |

| Appearance | Colorless crystals (monohydrate) | [1] |

| Water Solubility (20°C) | 10 g / 100 g (100,000 mg/L) | [1][2] |

| Methanol Solubility (20°C) | 28 g / 100 g | [1][2] |

| Acetone Solubility (20°C) | 7.0 g / 100 g | [1][2] |

| Benzene Solubility (20°C) | 0.01 g / 100 g | [1][2] |

| Dipotassium Salt | ||

| Molecular Formula | C₈H₈K₂O₅ | [2] |

| Molecular Weight | 262.34 g/mol | [2] |

Chemical Characterization and Analytical Methods

A variety of analytical techniques are employed for the determination and quantification of Endothall in different matrices, particularly in drinking water.[4][5][6][7] Often, a derivatization step is required to increase volatility for gas chromatography.

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is a common method for Endothall analysis, often involving an initial extraction and derivatization to form the dimethyl ester.

Experimental Protocol (EPA Method 548.1): [6]

-

Sample Preparation: A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[6]

-

Elution: The cartridge is eluted with acidic methanol.[6]

-

Derivatization: A small volume of methylene chloride is added as a co-solvent, and the sample is heated modestly to form the dimethyl ester of Endothall.[4][6]

-

Extraction: Salted reagent water is added, and the ester is partitioned into methylene chloride.[4][6] The extract volume is then reduced.[6]

-

GC/MS Analysis: The concentrated extract is analyzed by a GC/MS system.[4][6]

Ion Chromatography-Mass Spectrometry (IC-MS)

This method allows for the direct analysis of Endothall in water samples without the need for derivatization, significantly reducing sample preparation time.[7]

Experimental Protocol: [7]

-

Direct Injection: Water samples are directly injected into the IC-MS system.[7]

-

Chromatography:

-

Mass Spectrometry:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS also offers a direct analysis approach without derivatization.

Experimental Protocol: [8]

-

Sample Preparation: For water samples, solid-phase extraction (SPE) is performed. The eluent is evaporated and reconstituted in 10% methanol in water.[8]

-

LC Analysis:

-

MS Analysis:

-

Detection: Electrospray (negative ion), Selected Ion Recording (SIR) mode at m/z = 185.[8]

-

Summary of Analytical Methods:

| Method | Derivatization Required | Key Advantages | Common Matrix |

| GC/MS or GC/FID[4][6] | Yes (Methylation) | High sensitivity and established methodology | Drinking Water |

| IC-MS[7] | No | Direct analysis, reduced run time, high throughput | Water Samples |

| LC-MS[8] | No | Direct analysis, good for non-volatile compounds | Water and Soil |

Mechanism of Action

Endothall functions as a selective, contact herbicide.[9] Its herbicidal activity stems from its ability to inhibit serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A).[1] This inhibition disrupts several crucial cellular processes in susceptible plants.

The primary modes of action include:

-

Inhibition of Protein Phosphatases (PP2A): This is a key mechanism, leading to downstream cellular disruption.[1]

-

Interference with Plant Respiration: Affects the overall energy metabolism of the plant cells.[9][10]

-

Disruption of Protein and Lipid Biosynthesis: Endothall inhibits the incorporation of malonic acid into lipids and affects proteinase activities.[9][11]

-

Loss of Cell Membrane Integrity: The disruption of key metabolic processes leads to a breakdown of cell membranes, causing rapid water loss and tissue death.[9][10]

References

- 1. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Endothall [drugfuture.com]

- 3. apms.org [apms.org]

- 4. Analytical Method [keikaventures.com]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. waters.com [waters.com]

- 9. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 11. mass.gov [mass.gov]

A Technical Guide to the Physicochemical Properties and Stability of Endothall-sodium

This document provides an in-depth analysis of Endothall-sodium, focusing on its core physicochemical properties and stability under various environmental conditions. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering a consolidated resource of quantitative data and established experimental methodologies.

Physicochemical Characteristics

Endothall is the common name for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a compound used primarily as a contact herbicide.[1][2] It is available in several salt formulations, including the dipotassium and dimethylalkylamine salts, to enhance its application and efficacy.[1] The active ingredient in these formulations is the endothall acid, which is released upon application in water.[3] The fundamental properties of the endothall molecule are crucial for understanding its environmental fate and biological interactions.

Table 1: Physicochemical Properties of Endothall

| Property | Value | Source(s) |

| IUPAC Name | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | [1][2] |

| Molecular Formula | C₈H₁₀O₅ | [4] |

| Molecular Weight | 186.16 g/mol | [4] |

| Physical Description | Colorless crystals (monohydrate form) | [4] |

| Water Solubility | 100 g/L at 20°C (Very soluble) | [5] |

| pKa₁ | 3.4 | [6] |

| pKa₂ | 6.7 | [6] |

| Octanol/Water Partition Coefficient (Kow) | Very low; not specified | [1] |

| Soil Sorption Coefficient (Koc) | < 2 (Indicates high mobility in soil) | [5] |

| Bioconcentration Factor (BCF) | < 1 in fish (Not expected to bioconcentrate) | [5] |

The two pKa values indicate that the speciation of endothall in aquatic systems is highly dependent on the environmental pH.[6] Its high water solubility and very low soil sorption coefficient (Koc) suggest that it will be highly mobile in soil and will not readily adsorb to suspended solids or sediments.[1][5] Furthermore, the low bioconcentration factor (BCF) indicates a negligible potential for accumulation in aquatic organisms.[5]

Stability Profile

The environmental persistence of Endothall is dictated by its stability to chemical and biological degradation processes.

Table 2: Stability and Degradation of Endothall

| Degradation Pathway | Half-Life / Rate | Conditions / Notes | Source(s) |

| Hydrolysis | Stable at pH 5 and 9. t½ = 2825 days at pH 7. | Chemical hydrolysis is not a significant degradation pathway. | [1][4] |

| Photolysis | Stable in the presence of sunlight. | Photodegradation is not a significant degradation pathway. | [4][5][6] |

| Aerobic Biodegradation | t½ ≈ 4 to 10 days. | Primary degradation pathway. Rate increases with temperature. Complete degradation in 30-60 days. | [1][2][5] |

| Anaerobic Biodegradation | t½ ≈ 10 days. | Slower than aerobic degradation. | [1] |

Endothall is highly resistant to abiotic degradation processes like hydrolysis and photolysis under typical environmental conditions.[1][4][6] The primary mechanism for its breakdown is microbial degradation.[2][3][7] This process is significantly faster under aerobic conditions, with a half-life of approximately one week, compared to anaerobic conditions.[1][5] The rate of microbial breakdown is influenced by factors such as temperature and the presence of a microbial community, with sediment playing a key role in facilitating this process.[2][3]

Caption: Microbial degradation pathway of Endothall.

Experimental Protocols: Analysis of Endothall

Accurate quantification of Endothall is essential for stability studies and environmental monitoring. The standard method is EPA Method 548.1, which involves gas chromatography. Alternative methods using liquid chromatography-mass spectrometry (LC-MS) have also been developed.

This method is widely used for determining Endothall concentrations in drinking water.[8][9] Because Endothall is a dicarboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is mandatory.

Key Steps:

-

Sample Collection & Preservation: Samples are collected in glass containers.[9] If residual chlorine is present, it is quenched with sodium thiosulfate. Samples must be refrigerated at 4°C and protected from light.[10]

-

Solid Phase Extraction (SPE): A 100 mL water sample is passed through an anion exchange cartridge to retain the acidic Endothall analyte.[9][10]

-

Elution: The retained Endothall is eluted from the cartridge using acidic methanol.[10]

-

Derivatization: The eluted sample is mixed with a co-solvent like methylene chloride and heated (typically 50-60°C) to convert Endothall into its more volatile dimethyl ester form.[10]

-

Liquid-Liquid Extraction (LLE): The resulting dimethyl ester is partitioned into methylene chloride from a salted aqueous solution.[10]

-

Analysis: The final extract is concentrated and analyzed by Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[8][9]

Caption: Experimental workflow for Endothall analysis via EPA Method 548.1.

Liquid chromatography coupled with tandem mass spectrometry offers a more direct method of analysis that circumvents the need for the derivatization step required for GC.

Key Steps:

-

Sample Collection & Preservation: Same as for the GC method.

-

Solid Phase Extraction (SPE): Sample extraction is performed, often using a polymeric reversed-phase sorbent like Oasis HLB.

-

Elution & Concentration: The analyte is eluted, and the solvent is evaporated.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for LC analysis (e.g., 10% methanol in water).

-

Analysis: The sample is injected into an LC-MS/MS system for separation and detection, typically using electrospray ionization in negative ion mode.

References

- 1. mass.gov [mass.gov]

- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 3. mdpi.com [mdpi.com]

- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. journals.flvc.org [journals.flvc.org]

- 7. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. greenrivertech.com.tw [greenrivertech.com.tw]

- 9. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

- 10. Analytical Method [keikaventures.com]

Endothall-Sodium: A Technical Guide to its Herbicidal Development and Application

For Researchers, Toxicologists, and Environmental Scientists

Executive Summary

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide primarily utilized for the control of submersed aquatic weeds.[1] This technical guide provides a comprehensive overview of the historical development of Endothall and its sodium and other salt formulations as a research chemical in the context of herbicidal applications. It details its discovery, mechanism of action, toxicological profile, and environmental fate, presenting quantitative data in structured tables and illustrating key pathways through diagrams. While initially explored for various agricultural uses, its most prominent and enduring application has been in aquatic weed management. The development of Endothall for this purpose began in 1958.[1]

Historical Development

The herbicidal properties of Endothall were first identified in the mid-1950s by the Pennwalt Corporation.[1] Early research focused on its potential as a defoliant and terrestrial herbicide. Trials were conducted between 1950 and 1952 in Tanganyika to test its efficacy under tropical conditions.[2] However, its primary application shifted to aquatic environments, with its development for this use starting in 1958.[1] Endothall is synthesized through the condensation of furan and maleic anhydride, followed by reduction.[3] It is not applied as a free acid but is converted into its more active inorganic or amine salts, such as disodium, dipotassium, and mono- and di- (N,N-dimethylalkylamine) salts.[4]

Mechanism of Action

The precise herbicidal mode of action of Endothall is multifaceted and not entirely understood.[1][5] However, a primary mechanism is the inhibition of protein phosphatase 2A (PP2A), a critical enzyme in various cellular signaling pathways.[6][7][8][9] This inhibition disrupts cellular processes regulated by reversible protein phosphorylation.[9]

Other postulated mechanisms include:

-

Inhibition of Protein and Lipid Synthesis: Endothall has been shown to interfere with the synthesis of proteins and lipids in plants.[1][10][11]

-

Disruption of Cell Membranes: It can cause damage to cell membranes, leading to leakage of cellular contents and desiccation of tissues.[4][10][12]

-

Respiratory Inhibition: Some studies suggest that Endothall acts as a respiratory inhibitor.[1][5]

The inhibition of PP2A is a key event that likely triggers a cascade of downstream effects leading to plant death.

Signaling Pathway of Endothall's Herbicidal Action

Caption: Endothall's primary mechanism of action involves the inhibition of Protein Phosphatase 2A (PP2A).

Quantitative Data

Toxicological Data

The acute toxicity of Endothall varies depending on the specific salt formulation and the organism.

| Compound | Test Animal | Route | LD50 | Citation |

| Technical Endothall | Rat | Oral | 38-51 mg/kg | [1][13] |

| Disodium Endothall | Rat | Oral | 51 mg/kg | [13] |

| Disodium Endothall | Guinea Pig | Oral | 250 mg/kg | [13] |

| Amine Salt of Endothall | Rat | Oral | 206 mg/kg | [13] |

| Dipotassium Salt (Formulation) | Mallard Duck | Oral | 344 mg/kg | [1] |

| Disodium Endothall | Rat | Dermal | 750 mg/kg | [13] |

| Disodium Endothall | Rabbit | Dermal | 100 mg/kg | [13] |

| Amine Salt of Endothall | Rabbit | Dermal | 143 mg/kg | [13] |

Long-term studies in rats and dogs have identified the stomach and liver as the primary target organs for toxicity.[14] A 1-year study in dogs established a No-Observed-Effect Level (NOEL) of 3.75 mg/kg bw/day, which is the basis for the current Acceptable Daily Intake (ADI) of 0.03 mg/kg bw.[14]

Ecotoxicological Data

Endothall's toxicity to aquatic organisms is also formulation-dependent. The dipotassium salt is generally less toxic to fish than the monoamine salt formulations.[1]

| Formulation | Organism | LC50 (96-hour) | Citation |

| Monoamine Salt | Bluegill | 0.19-2.0 ppm | [1] |

| Monoamine Salt | Sheepshead Minnow | 0.19-2.0 ppm | [1] |

| Monoamine Salt | Mysid Shrimp | 0.19-2.0 ppm | [1] |

| Monoamine Salt | Water Flea | 0.19-2.0 ppm | [1] |

| Dipotassium/Disodium Salt | Various Fish Species | 100-200 ppm | [15] |

Environmental Fate

Endothall is characterized by its relatively short persistence in the environment, primarily due to microbial degradation.[1]

| Environment | Half-life | Conditions | Citation |

| Aquatic (Aerobic) | ~1 week or less | - | [1][16] |

| Aquatic (Anaerobic) | 10 days | - | [1] |

| Soil | 4-9 days | - | [13][16] |

| Pond Water | 4 days | Non-autoclaved | [1] |

| Pond Water | No degradation after 9 days | Autoclaved (sterilized) | [1] |

Endothall has a low potential for bioaccumulation, with a bioconcentration factor (BCF) of less than 1 in bluegill sunfish.[3][16]

Experimental Protocols

Assessment of PP1 and PP2A Inhibition in vivo

This protocol is based on the study by Erdodi et al. (1995).[6][7][8]

Caption: Workflow for assessing in vivo inhibition of protein phosphatases by Endothall.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. The portal vein is exposed for direct administration of the test compound.

-

Treatment: Endothall, or a control substance, is administered directly into the portal vein to ensure rapid delivery to the liver.

-

Sample Collection: At predetermined time points following administration, the liver is excised and immediately processed.

-

Sample Processing: The liver tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic extract containing the protein phosphatases.

-

Phosphatase Assay: The activity of PP1 and PP2A in the cytosolic extract is determined by measuring the dephosphorylation of a substrate, such as phosphorylase a. The amount of inorganic phosphate released is quantified colorimetrically.

Aquatic Herbicide Efficacy Testing

This protocol is a generalized representation based on studies evaluating the herbicidal effects of Endothall on aquatic plants.[17]

Caption: Generalized workflow for testing the efficacy of Endothall on aquatic plants.

Methodology:

-

Plant Culture: The target aquatic plant species are cultured in tanks under controlled conditions to ensure uniform growth and health.

-

Treatment Application: Endothall is applied to the water in the treatment tanks at a range of concentrations. Control tanks receive no herbicide.

-

Monitoring and Data Collection: Plant health is monitored visually at regular intervals. At the end of the exposure period, the plant biomass is harvested, dried, and weighed.

-

Data Analysis: The dry weights of the plants from the treated and control groups are statistically compared to determine the efficacy of the herbicide at different concentrations.

Conclusion

Endothall-sodium and its related salts have a long history as effective contact herbicides, particularly for the management of aquatic weeds. Its primary mechanism of action involves the inhibition of protein phosphatase 2A, leading to a cascade of cellular disruptions and eventual plant death. While toxicological data indicates a need for careful handling and application, its rapid environmental degradation minimizes long-term ecological impact. Continued research into its precise molecular interactions and the development of more targeted formulations will further enhance its utility in aquatic plant management.

References

- 1. mass.gov [mass.gov]

- 2. Agent Orange - Wikipedia [en.wikipedia.org]

- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apms.org [apms.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. | Semantic Scholar [semanticscholar.org]

- 9. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]

- 12. Amine Endothall Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 13. noaa.gov [noaa.gov]

- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. uplaquatics.com [uplaquatics.com]

Toxicological profile and safety data for Endothall-sodium in laboratory settings

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-sodium is the sodium salt of endothall, a dicarboxylic acid derivative primarily used as a terrestrial and aquatic herbicide.[1] Its mode of action in plants involves the inhibition of protein and lipid synthesis and disruption of cell membrane integrity.[2][3] In mammalian systems, endothall has been identified as an inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A), key enzymes in cellular signaling pathways.[4][5][6] This technical guide provides a comprehensive overview of the toxicological profile and safety data for endothall-sodium in laboratory settings, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Toxicological Profile: Quantitative Data Summary

The toxicological effects of endothall-sodium have been evaluated across a range of studies, including acute, sub-chronic, chronic, reproductive, developmental, and genotoxicity assessments. The following tables summarize the key quantitative data from these studies.

Table 1: Acute Toxicity of Endothall and its Salts

| Test Substance | Species | Route | LD50 | Reference |

| Endothall (acid form) | Rat | Oral | 38 - 51 mg/kg | [1] |

| Disodium endothall | Rat | Oral | 51 mg/kg | [1] |

| Disodium endothall | Guinea Pig | Oral | 250 mg/kg | [1] |

| Disodium endothall | Rat | Dermal | 750 mg/kg | [1] |

| Disodium endothall | Rabbit | Dermal | >100 mg/kg | [1] |

| Amine salt of endothall | Rat | Oral | 206 mg/kg | [1] |

| Amine salt of endothall | Rabbit | Dermal | 143 mg/kg | [1] |

Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity of Endothall-Sodium

| Study Type | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Chronic Oral Toxicity | Beagle Dog | 2 years | 2 mg/kg/day | 6 mg/kg/day | Increased organ weights (stomach, small intestine) | [7] |

| Two-Generation Reproduction | Rat | 2 generations | 6 mg/kg/day | 36 mg/kg/day | Decreased body weight in parents and offspring | [7] |

| Developmental Toxicity | Rat | Gestation days 6-19 | 16 mg/kg/day (maternal) | 24 mg/kg/day (maternal) | Maternal mortality | [7] |

Table 3: Carcinogenicity and Genotoxicity Findings

| Assay Type | Test System | Results | Reference |

| Carcinogenicity Bioassay | Rat | No statistically significant increase in tumors | [1] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | Not mutagenic | [1] |

| Mutagenicity | Mouse cells | Not mutagenic | [1] |

| Mutagenicity | Fruit flies (Drosophila) | Mutagenic ("commercial endothall") | [1] |

| Mutagenicity | Human white blood cells | Not mutagenic (Aquathol K) | [1] |

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD guidelines and available information on endothall-sodium studies.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

The acute oral toxicity of endothall-sodium is typically determined using a protocol similar to the OECD Guideline 401.[4]

-

Test Animals: Young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[4]

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3°C) and humidity (30-70%). A standard laboratory diet and drinking water are provided ad libitum.[4]

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for up to 14 days. Body weights are recorded weekly.[4]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

Two-Generation Reproductive Toxicity Study (Adapted from OECD Guideline 416)

This study is designed to assess the effects of endothall-sodium on reproductive performance and offspring development over two generations.[1][8]

-

Parental (F0) Generation: Young, sexually mature rats are randomly assigned to control and treatment groups. The test substance is administered in the diet at various concentrations. Dosing continues for a pre-mating period, during mating, gestation, and lactation.

-

Mating and F1 Generation: F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating index, fertility index, and gestation length are recorded. F1 pups are examined for viability, growth, and development.

-

F1 Generation Mating and F2 Generation: Selected F1 offspring are raised to maturity and dosed with endothall-sodium in the same manner as the F0 generation. These animals are then mated to produce the F2 generation. The same reproductive and developmental endpoints are assessed.

-

Pathology: All parental animals and selected offspring are subjected to a full necropsy with organ weight analysis and histopathological examination of reproductive and endocrine tissues.

In Vitro Chromosomal Aberration Test (Adapted from OECD Guideline 473)

This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Metabolic Activation: Cells are exposed to the test substance both in the presence and absence of an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure and Harvest: Cells are exposed to various concentrations of the test substance for a defined period. Following exposure, cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Chromosome Preparation and Analysis: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. Chromosomes are stained, and metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Protein Phosphatase 2A

Endothall's primary mechanism of toxicity in mammalian cells is the inhibition of protein phosphatase 2A (PP2A).[4][5][6] PP2A is a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of PP2A by endothall leads to hyperphosphorylation of various substrate proteins, disrupting normal cellular function.

References

Environmental Fate and Microbial Degradation of Endothall-sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and microbial degradation of Endothall-sodium, a widely used herbicide. This document synthesizes available scientific literature to offer insights into its persistence, degradation pathways, and the methodologies used to study these processes.

Environmental Fate of Endothall-sodium

Endothall-sodium, the salt form of the active ingredient endothall acid (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), is primarily used as an aquatic herbicide. Its environmental persistence is relatively short, with microbial degradation being the principal mechanism of dissipation.

Persistence in Aquatic Environments

The half-life of endothall in aquatic environments is influenced by several factors, including oxygen levels, temperature, and the presence of microbial populations. Under aerobic conditions, endothall biodegrades rapidly, with a reported half-life of approximately one week or less.[1] In anaerobic or anoxic conditions, the degradation process is significantly slower.[1] The presence of sediment and established microbial communities can accelerate degradation. Studies have shown that degradation is significantly faster in the presence of sediment and that microbial populations previously exposed to endothall exhibit a shorter lag phase before degradation begins.[2]

Persistence in Soil

In soil environments, endothall is also primarily degraded by microbial action. Its persistence can be affected by soil type, moisture, and temperature.

Quantitative Data on Endothall-sodium Degradation

The following table summarizes quantitative data on the degradation and environmental fate of Endothall-sodium based on available literature.

| Parameter | Value | Conditions | Reference |

| Aquatic Half-life (Aerobic) | < 7 days | Aerobic aquatic environment | [1] |

| Aquatic Half-life (Anaerobic) | ~10 days (dipotassium salt) | Anaerobic water | [1] |

| Degradation in Pond Water | 50% degradation in 4 days | Non-autoclaved pond water | [1] |

| Degradation in Pond Water | No degradation after 9 days | Autoclaved (sterilized) pond water | [1] |

| Complete Microbial Degradation | 30-60 days | General aquatic environment | [1][3] |

| Degradation in Mesocosm with Sediment | ~96-98% decay by day 21 | Presence of sediment | [2] |

| Degradation in Mesocosm without Sediment | No degradation observed in 21 days | Absence of sediment | [2] |

Microbial Degradation of Endothall-sodium

The primary mechanism for the breakdown of endothall in the environment is through microbial metabolism. Various bacteria and fungi have been implicated in this process.

Key Microorganisms

Research has identified bacteria from the genus Arthrobacter as being capable of utilizing endothall as a sole carbon source.[4] These bacteria play a crucial role in the cleavage of the endothall molecule. While other microorganisms are likely involved, Arthrobacter is the most frequently cited genus in the literature.

Biochemical Pathway of Degradation

The biodegradation of endothall is initiated by the cleavage of the 7-oxabicyclo[2.2.1]heptane ring structure. This initial step is considered the rate-limiting step in the degradation process. Following the ring cleavage, the resulting intermediates are further metabolized. The primary breakdown product identified is glutamic acid.[1][3] This amino acid is then readily utilized by a wide range of microorganisms and can enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.[1] Other minor metabolites that have been reported include aspartic acid, citric acid, and alanine.[1]

Figure 1: Generalized biochemical pathway of Endothall-sodium degradation.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of endothall degradation.

Protocol for Microbial Degradation Study in Water (Based on OECD 309 Guideline)

This protocol provides a framework for assessing the aerobic mineralization of endothall in surface water.

1. Test System Preparation:

-

Collect surface water from a well-characterized, unpolluted site.

-

Characterize the water for pH, dissolved organic carbon (DOC), and microbial biomass.

-

Prepare test vessels (e.g., glass flasks) and control vessels (sterile controls). For sterile controls, autoclave the water sample.

2. Test Substance Application:

-

Prepare a stock solution of Endothall-sodium. For enhanced tracking, ¹⁴C-labeled endothall can be used.

-

Spike the test and control vessels with endothall to achieve the desired initial concentration.

3. Incubation:

-

Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous gentle agitation to maintain aerobic conditions.

-

Trap any evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide solution) if using radiolabeled material.

4. Sampling and Analysis:

-

Collect water samples from the test and control vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

At each time point, analyze the samples for the parent endothall concentration using a validated analytical method (see Protocol 4.2).

-

If using ¹⁴C-labeled endothall, quantify the radioactivity in the water phase, CO₂ traps, and biomass to perform a mass balance.

5. Data Analysis:

-

Plot the concentration of endothall versus time.

-

Determine the degradation rate constant and the half-life (DT₅₀) of endothall under the specified test conditions.

Analytical Protocol for Endothall in Water (Based on EPA Method 548.1)

This method describes the determination of endothall in drinking water by gas chromatography with mass spectrometry (GC/MS) or a flame ionization detector (FID).

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles.

-

If residual chlorine is present, dechlorinate the sample by adding sodium thiosulfate.

-

Preserve the samples by cooling to 4°C.

2. Solid Phase Extraction (SPE):

-

Pass a known volume of the water sample through an anion exchange SPE cartridge.

-

Elute the retained endothall from the cartridge with an appropriate solvent.

3. Derivatization:

-

Convert the endothall to a more volatile form suitable for GC analysis. This is typically achieved by esterification to form the dimethyl ester of endothall.

4. Gas Chromatography (GC) Analysis:

-

Inject the derivatized extract into a gas chromatograph equipped with a suitable capillary column.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

5. Detection:

-

Mass Spectrometry (MS): Operate the MS in either full scan or selected ion monitoring (SIM) mode for high selectivity and sensitivity.

-

Flame Ionization Detector (FID): Provides a robust and less expensive detection option, though it is less selective than MS.

6. Quantification:

-

Prepare a calibration curve using standards of derivatized endothall.

-

Quantify the endothall concentration in the samples by comparing their peak areas to the calibration curve.

Figure 2: Experimental workflow for studying Endothall-sodium degradation.

Conclusion

Endothall-sodium exhibits a relatively short persistence in the environment, primarily due to efficient microbial degradation. The rate of this degradation is significantly influenced by environmental factors such as the presence of sediment, oxygen levels, and temperature. The primary degradation pathway involves the cleavage of the endothall ring structure and subsequent metabolism, with glutamic acid being a key metabolite. The experimental protocols outlined in this guide provide a framework for the robust study of endothall's environmental fate and degradation kinetics. Further research is warranted to identify a broader range of endothall-degrading microorganisms and to elucidate the specific enzymatic pathways involved in its breakdown.

References

- 1. Frontiers | Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1 [frontiersin.org]

- 2. Using compound-specific isotope analysis to assess the degradation of chloroacetanilide herbicides in lab-scale wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. The trans-anethole degradation pathway in an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing Endothall-Sodium Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Endothall-sodium stock solutions intended for in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and laboratory safety.

Introduction

Endothall is a dicarboxylic acid that functions as a potent inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). Its sodium salt, Endothall-sodium, is water-soluble, making it suitable for use in a variety of in vitro experimental systems, including cell culture-based assays. Accurate preparation of stock solutions is the first critical step in obtaining reliable and consistent results.

Materials and Reagents

Personal Protective Equipment (PPE)

-

Safety goggles

-

Chemical-resistant gloves (nitrile or neoprene)

-

Laboratory coat

-

Respiratory protection (if handling large quantities of powder or if aerosolization is possible)

Reagents

-

Endothall-sodium (powder form)

-

Sterile, nuclease-free water

-

Sterile phosphate-buffered saline (PBS), 1X

-

Dimethyl sulfoxide (DMSO), cell culture grade (for specific applications)

Equipment

-

Analytical balance

-

Laminar flow hood or biological safety cabinet

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (0.22 µm pore size, sterile)

-

Sterile syringes

-

Cryogenic vials for storage

Safety Precautions

Endothall is toxic if swallowed and can cause severe skin and eye irritation.[1][2] Always handle Endothall-sodium powder and concentrated solutions within a laminar flow hood or a well-ventilated area.[2] Wear appropriate PPE at all times to avoid direct contact. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2] Consult the Safety Data Sheet (SDS) for complete safety information before handling.

Preparation of Endothall-Sodium Stock Solutions

The choice of solvent depends on the specific requirements of the in vitro assay. For most cell culture applications, sterile water or PBS are the recommended solvents due to the high water solubility of Endothall-sodium. If a non-aqueous stock is required, DMSO can be used, but the final concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Aqueous Stock Solution (e.g., 100 mM in Sterile Water or PBS)

This is the recommended primary method for preparing Endothall-sodium stock solutions for most in vitro assays.

Protocol:

-

Calculate the required mass: Determine the mass of Endothall-sodium powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of Endothall is 186.16 g/mol , and the molecular weight of its disodium salt is 230.14 g/mol . Ensure you are using the correct molecular weight based on the form of the compound you have.

-

Weigh the powder: In a laminar flow hood, carefully weigh the calculated amount of Endothall-sodium powder using an analytical balance.

-

Dissolve the powder: Transfer the powder to a sterile conical tube. Add a portion of the sterile water or PBS to the tube.

-

Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or use of a magnetic stirrer can aid in dissolution if necessary.

-

Adjust to final volume: Once completely dissolved, add sterile water or PBS to reach the final desired volume.

-

Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube or cryogenic vials. This step is crucial to prevent microbial contamination of cell cultures.

-

Label and store: Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent. Store as recommended in Section 5.

DMSO Stock Solution (e.g., 100 mM)

This method should be used when a highly concentrated stock is necessary and the final concentration of DMSO in the assay can be maintained at a non-toxic level.

Protocol:

-

Weigh the powder: Following the safety precautions in a laminar flow hood, weigh the required amount of Endothall-sodium powder.

-

Dissolve in DMSO: Transfer the powder to a sterile tube and add the appropriate volume of cell culture grade DMSO.

-

Ensure complete dissolution: Vortex thoroughly until the powder is fully dissolved.

-

Label and store: Aliquot the stock solution into sterile cryogenic vials. Label each vial clearly with the compound name, concentration, solvent (DMSO), and date. Store as recommended in Section 5.

Storage and Stability

Proper storage is critical to maintain the activity of the Endothall-sodium stock solution.

| Storage Condition | Aqueous Stock Solution | DMSO Stock Solution |

| Short-term (≤ 1 week) | 4°C, protected from light | 4°C, protected from light |

| Long-term (> 1 week) | -20°C or -80°C in aliquots | -20°C or -80°C in aliquots |

Important Considerations:

-

Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Light Sensitivity: Protect solutions from direct light.

Working Concentrations for In Vitro Assays

The optimal working concentration of Endothall-sodium will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

| Assay Type | Typical Concentration Range | Notes |

| Cell Viability/Cytotoxicity Assays | 1 µM - 1 mM | A wide range should be tested to determine the IC50 value for the specific cell line. |

| Protein Phosphatase Inhibition Assays | 10 nM - 100 µM | Endothall is a potent inhibitor of PP2A. |

| General Cell Culture Experiments | 1 µM - 50 µM | Based on concentrations that induce cellular effects without causing widespread cell death. |

Preparation of Working Solutions: To prepare a working solution, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure that the final concentration of DMSO, if used, is well below the cytotoxic threshold for the cell line being used (typically <0.1%).

Quality Control

To ensure the reliability of your experiments, it is good practice to:

-

Visually inspect stock solutions for any signs of precipitation or microbial growth before each use.

-

Periodically test the activity of a stock solution aliquot using a standard assay to confirm its potency, especially for long-term stored solutions.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing Endothall-sodium stock solutions.

Endothall's Primary Signaling Pathway Inhibition

Caption: Endothall inhibits PP2A and PP1, preventing dephosphorylation.

References

Application Note: A Rapid and Sensitive LC-MS/MS Method for the Quantification of Endothall in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of endothall in water samples. Endothall is a widely utilized herbicide for managing aquatic and terrestrial weeds.[1][2][3] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels (MCL) for endothall in drinking water due to potential health risks associated with exposure, such as gastrointestinal issues or damage to the liver and kidneys with prolonged exposure.[1][3][4] Traditional methods for endothall analysis, like EPA method 548.1, often involve complex and time-consuming derivatization steps followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The presented LC-MS/MS method overcomes these limitations by enabling the direct, rapid, and highly selective and sensitive quantification of endothall, thereby significantly improving sample throughput.[2][3]

Introduction

Endothall is a dicarboxylic acid herbicide used to control a variety of aquatic and terrestrial plants.[3] Its presence in water sources is a concern for both environmental and public health.[5] Monitoring endothall levels in water is crucial for ensuring regulatory compliance and safeguarding drinking water quality. While established GC-MS methods exist, they require laborious sample preparation, including derivatization, which can be a bottleneck in high-throughput laboratory settings.[1][2] Direct analysis of the polar and ionic endothall molecule is challenging with conventional reversed-phase LC columns. However, the use of specialized chromatography, such as ion chromatography (IC) or specific reversed-phase columns, coupled with the specificity of tandem mass spectrometry, allows for the direct and sensitive measurement of endothall in water matrices.[1][3] This application note provides a detailed protocol for such a method.

Experimental Workflow

Experimental Protocols

Materials and Reagents

-

Endothall standard solution (1 mg/mL in methanol)

-

Glutaric acid-d6 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, if needed)

Sample Preparation

-

Water Sample Collection : Collect water samples in clean polypropylene or glass bottles.[6]

-

Filtration : If the water sample contains visible particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the LC system.[3]

-

Internal Standard Spiking : For improved accuracy and precision, spike a known concentration of an internal standard, such as isotope-labeled glutaric acid (Glutarate-d6), into the water sample.[1][3] A typical concentration is 100 ppb.[3] For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[3]

-

Direct Injection : The prepared sample is now ready for direct injection into the LC-MS/MS system.[1][2][3]

Liquid Chromatography (LC) Method

| Parameter | Value |

| Column | IonPac® AS16 (2 mm)[1] or Symmetry Shield RP8, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.5% Formic Acid in Water[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |

| Gradient | 5% to 60% B over 10 minutes[7] |

| Flow Rate | 200 - 400 µL/min[1] |

| Injection Volume | 5 - 75 µL[7] |

| Column Temperature | 30 °C[1] |

Note: An alternative isocratic method uses 5% Acetonitrile in 1% formic acid/water as the mobile phase.

Mass Spectrometry (MS/MS) Method

| Parameter | Value |